

# Application Notes and Protocols for Vatalanib Succinate in Cell Culture

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## Compound of Interest

Compound Name: Vatalanib Succinate

Cat. No.: B1663745

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of **Vatalanib Succinate** stock solutions for in vitro cell culture experiments.

## Introduction

**Vatalanib Succinate**, also known as PTK787/ZK 222584, is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis.[3] Additionally, it exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR- $\beta$ ), c-Kit, and c-Fms.[1][2] This multi-targeted inhibition makes **Vatalanib Succinate** a valuable tool for studying angiogenesis, tumor growth, and other signaling pathways mediated by these kinases.

## Physicochemical Properties

A summary of the key physicochemical properties of **Vatalanib Succinate** is presented in the table below. This information is essential for accurate preparation of stock solutions.

Property	Value	Reference
Synonyms	PTK787/ZK 222584, CGP 79787D	[1][4]
CAS Number	212142-18-2	[1][4][5][6][7]
Molecular Formula	C <sub>20</sub> H <sub>15</sub> ClN <sub>4</sub> ·C <sub>4</sub> H <sub>6</sub> O <sub>4</sub>	[1][8]
Molecular Weight	464.9 g/mol	[1][5][8]
Solubility	Soluble in DMSO (up to 100 mM)	[1][7]
Purity	≥98% (HPLC)	[1]
Storage	Store at -20°C	[1][7]

## Mechanism of Action and Target Inhibition

**Vatalanib Succinate** exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC<sub>50</sub>) for its primary targets are summarized below.

Target	IC <sub>50</sub> (nM)	Reference
VEGFR-2 (KDR)	37	[1][2][7]
VEGFR-1 (Flt-1)	77	[1][2][7]
PDGFR-β	580	[2]
c-Kit	730	[2]
c-Fms	1400	[2]
Aromatase	50	[1][7]

## Experimental Protocols

## Preparation of Vatalanib Succinate Stock Solution (10 mM)

### Materials:

- **Vatalanib Succinate** powder
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

### Procedure:

- **Aseptic Technique:** Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- **Weighing:** Accurately weigh out 4.65 mg of **Vatalanib Succinate** powder using a calibrated analytical balance.
- **Dissolving:** Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
- **Solubilization:** Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[7]
- **Sterilization (Optional):** If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][9] Avoid repeated freeze-thaw cycles.[7]

## Preparation of Working Solutions for Cell Culture

Materials:

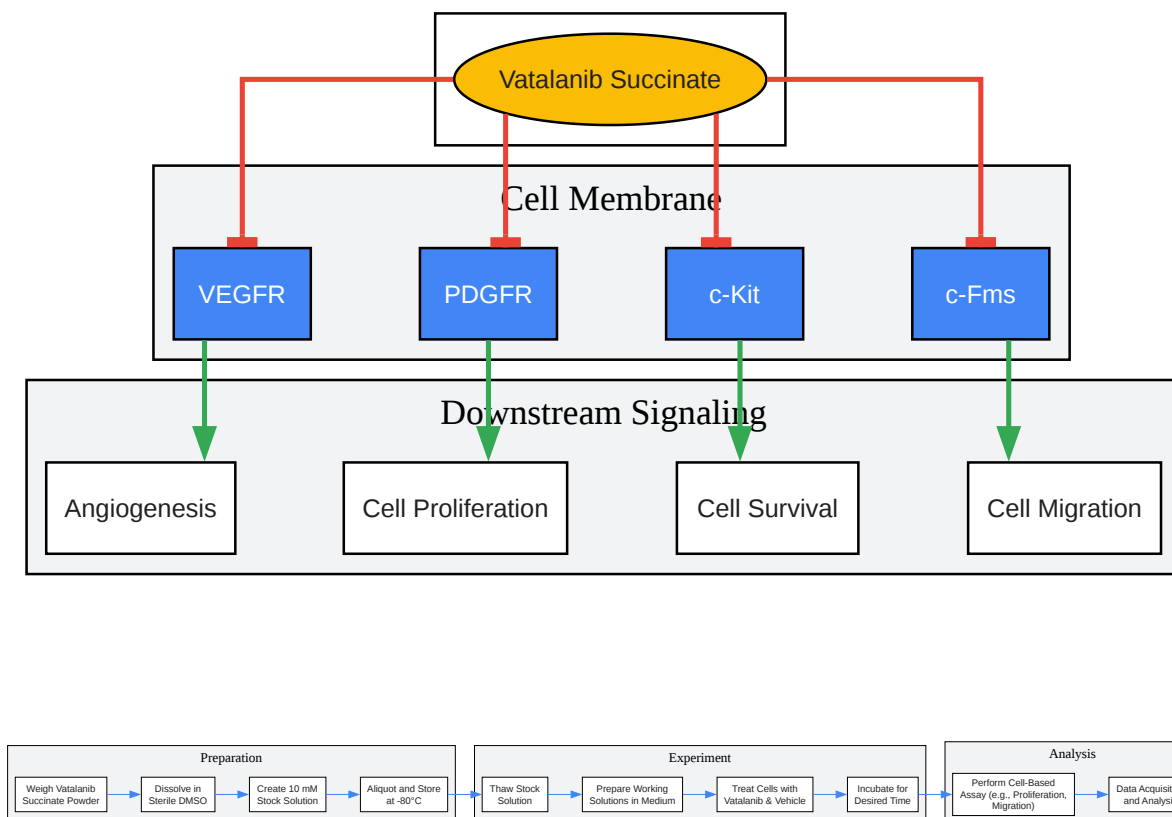
- 10 mM **Vatalanib Succinate** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM **Vatalanib Succinate** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically  $\leq 0.1\text{-}0.5\%$ ).
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on the cells.
- Application to Cells: Add the prepared working solutions of **Vatalanib Succinate** and the vehicle control to your cell cultures and incubate for the desired experimental duration.

## Visualizations

### Signaling Pathway Inhibition by Vatalanib Succinate



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